molecular formula C10H20NO4S+ B12593482 4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium CAS No. 500723-37-5

4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium

Cat. No.: B12593482
CAS No.: 500723-37-5
M. Wt: 250.34 g/mol
InChI Key: SKCAYIVQPXJMNO-UHFFFAOYSA-N
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Description

4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a methanesulfonyl group attached to a piperidine ring, which is further substituted with four methyl groups and an oxo group. Its distinct structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium typically involves the reaction of 2,2,6,6-tetramethylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is a good leaving group, which facilitates nucleophilic substitution reactions. The piperidine ring provides a stable scaffold that can undergo various transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)phenylboronic acid
  • Methanesulfonyl azide
  • Methanesulfonyl chloride

Uniqueness

Compared to similar compounds, 4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is unique due to its piperidine ring structure, which imparts distinct reactivity and stability. The presence of four methyl groups on the piperidine ring also enhances its steric properties, making it suitable for specific synthetic applications that require bulky substituents.

Properties

CAS No.

500723-37-5

Molecular Formula

C10H20NO4S+

Molecular Weight

250.34 g/mol

IUPAC Name

(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl) methanesulfonate

InChI

InChI=1S/C10H20NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q+1

InChI Key

SKCAYIVQPXJMNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC([N+]1=O)(C)C)OS(=O)(=O)C)C

Origin of Product

United States

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